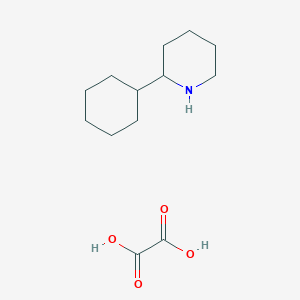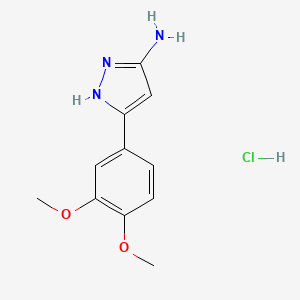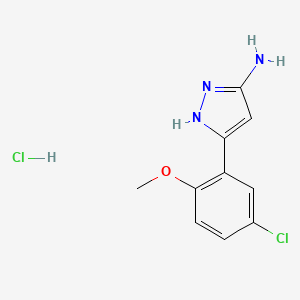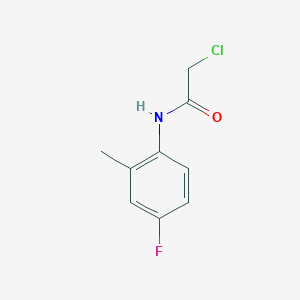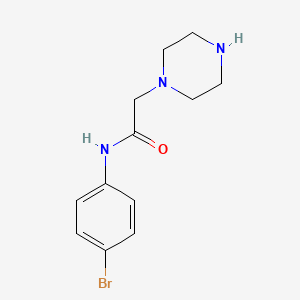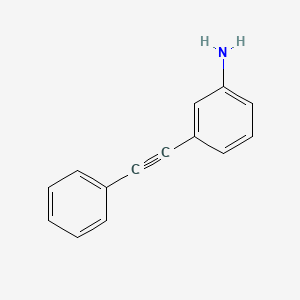
3-(苯乙炔基)苯胺
概述
描述
3-(Phenylethynyl)aniline is an organic compound with the molecular formula C14H11N. It consists of an aniline group substituted at the meta position with a phenylethynyl group.
科学研究应用
3-(Phenylethynyl)aniline has several scientific research applications:
Materials Science: Used as an end-capping agent in the synthesis of high-temperature polyimides, which are valuable in aerospace and electronics due to their thermal stability
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Industrial Applications: Utilized in the production of advanced polymers and coatings
作用机制
Target of Action
3-(Phenylethynyl)aniline is primarily used as an endcapping agent in the synthesis of soluble imide oligomers . The primary target of this compound is the imide oligomers, where it plays a crucial role in controlling their molecular weight .
Mode of Action
The compound interacts with its targets (imide oligomers) through a process known as endcapping . This interaction results in the formation of soluble imide oligomers of controlled molecular weight .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of polyimides via solution imidization techniques . The process utilizes various dianhydrides and aromatic diamines .
Pharmacokinetics
It’s worth noting that the compound is used in the synthesis of polyimides, which are known for their excellent thermal stability .
Result of Action
The action of 3-(Phenylethynyl)aniline results in the formation of soluble imide oligomers of controlled molecular weight . These oligomers exhibit good solvent resistance and comparable glass transition temperatures to their high molecular weight linear analogs . They also show excellent thermal stability at 700°F aged in air up to 100 hours .
生化分析
Biochemical Properties
3-(Phenylethynyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of polyimides and other high-temperature polymers . It interacts with various enzymes and proteins, primarily through its phenyl and ethynyl groups. These interactions often involve hydrogen bonding, π-π stacking, and van der Waals forces. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
3-(Phenylethynyl)aniline has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, 3-(Phenylethynyl)aniline can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, 3-(Phenylethynyl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions . The compound’s ethynyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(Phenylethynyl)aniline can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Phenylethynyl)aniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong acids . Long-term studies have shown that 3-(Phenylethynyl)aniline can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(Phenylethynyl)aniline in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, 3-(Phenylethynyl)aniline can be toxic, leading to adverse effects such as cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at certain concentration levels.
Metabolic Pathways
3-(Phenylethynyl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can be metabolized into various intermediates, which can further participate in different biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3-(Phenylethynyl)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. This can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 3-(Phenylethynyl)aniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of 3-(Phenylethynyl)aniline can determine its specific biochemical effects within the cell.
准备方法
Synthetic Routes and Reaction Conditions
3-(Phenylethynyl)aniline can be synthesized through several methods. One common approach involves the Sonogashira cross-coupling reaction between iodobenzene and 3-[(trimethylsilyl)ethynyl]aniline. This reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Another method involves the copper(II)-catalyzed annulative formylation of o-alkynylanilines. This reaction uses transition metals such as platinum, palladium, silver, gold, iridium, indium, iron, and copper to mediate the annulation of o-alkynylaniline derivatives .
Industrial Production Methods
Industrial production methods for 3-(Phenylethynyl)aniline often involve large-scale Sonogashira cross-coupling reactions, utilizing efficient catalytic systems to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
3-(Phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group in related compounds can be reduced to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like acetic anhydride and acetyl chloride
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of acetanilide derivatives
相似化合物的比较
Similar Compounds
N,N-Dimethyl-4-((3-(phenylethynyl)phenyl)ethynyl)aniline: Similar structure with additional dimethyl and ethynyl groups.
Phenylacetylene: Lacks the aniline group but shares the phenylethynyl moiety.
Aniline: Lacks the phenylethynyl group but shares the aniline core.
Uniqueness
Its ability to form high-temperature polyimides and its potential biological activities set it apart from other similar compounds .
属性
IUPAC Name |
3-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCJGOOHNNDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540613 | |
| Record name | 3-(Phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51624-44-3 | |
| Record name | 3-(Phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-phenylethynyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-(Phenylethynyl)aniline be incorporated into polymers, and if so, what properties does it impart?
A2: Yes, 3-(Phenylethynyl)aniline can be successfully incorporated into polyimides, a class of high-performance polymers. [] While the provided abstract doesn't delve into specific properties imparted by 3-(Phenylethynyl)aniline, it highlights that the resulting polyimides are soluble and exhibit high temperature resistance. [] This suggests that 3-(Phenylethynyl)aniline could be used as a building block for developing advanced polymers with desirable properties for demanding applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

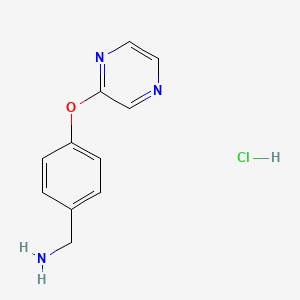
![1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride](/img/structure/B1356551.png)

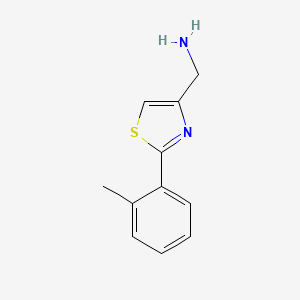
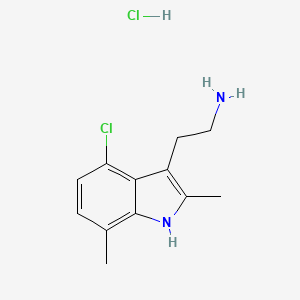



![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)
